molecular formula C18H18ClN5O4 B2925788 2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid CAS No. 878423-91-7

2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid

Cat. No. B2925788
CAS RN: 878423-91-7
M. Wt: 403.82
InChI Key: ZKCHXPSRBWIWBB-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a chlorophenyl group, a dimethyl group, and an acetic acid group. Pyrimidine and its derivatives have been described with a wide range of biological potential i.e. anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, etc .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the positions of the substituents on the pyrimidine ring. The compound also contains a chlorophenyl group, a dimethyl group, and an acetic acid group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing chlorophenyl group and the electron-donating dimethyl group. The acetic acid group could potentially participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific substituents and their positions on the pyrimidine ring. For example, the presence of the acetic acid group could potentially make the compound acidic .

Scientific Research Applications

Enzyme Inhibition and Potential Therapeutic Applications

  • A derivative, ML 3000, inhibits cyclo-oxygenase and 5-lipoxygenase enzymes, showing potential as an antiphlogistic, analgesic, antipyretic, antiasthmatic, and antiaggregative agent without causing gastrointestinal damage (Laufer, Tries, Augustin, & Dannhardt, 1994).

Chemical Synthesis and Modification

  • Some amino-substituted furanopyrimidines and styrylpyrimidines, derivates of the compound, show distinct chemical behaviors that could be of interest for biological applications (Campaigne, Ho, & Bradford, 1970).

Biological Activity

  • Hepatic peroxisome proliferation induced by compounds structurally related to this chemical suggests a potential relationship between hepatic peroxisome proliferation and hypolipidemia (Reddy & Krishnakantha, 1975).

Antimicrobial Properties

Crystal Structure Analysis

  • The crystal structure of related compounds has been studied, providing insights into their molecular configuration and potential interactions (Cho, Kim, Jeon, & Kim, 2014).

Genotoxicity Studies

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, many pyrimidine derivatives exhibit their biological activities by interacting with enzymes or receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. As with any compound, appropriate safety precautions should be taken when handling it .

Future Directions

Research into pyrimidine derivatives is ongoing, with many potential applications in medicinal chemistry. Future research could involve synthesizing new derivatives and testing their biological activities .

properties

IUPAC Name

2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O4/c1-10-7-22(12-5-3-4-11(19)6-12)17-20-15-14(23(17)8-10)16(27)24(9-13(25)26)18(28)21(15)2/h3-6,10H,7-9H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCHXPSRBWIWBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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